4H-thieno[3,2-c]thiochromene-2-carboxylic acid
Overview
Description
4H-thieno[3,2-c]thiochromene-2-carboxylic acid (TTCA) is a naturally occurring compound found in a variety of plants and is known to have a variety of biological and physiological activities. TTCA has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The aim of
Scientific Research Applications
Synthesis and Biological Activity
4H-Thieno[3,2-c]chromene derivatives, including the carboxylic acid form, have been synthesized and assessed for their biological activities. One study transformed the formyl group of 4H-thieno[3,2-c]chromene-2-carbaldehyde into various functional groups, including carboxylic acid, and explored its antiulcer activity (Bogza et al., 2015).
Optical Properties
The optical properties of 2-functionally substituted thieno[3,2-c]quinolines and 4H-thieno[3,2-c]chromenes, including those with carboxylic acid groups, have been studied. These compounds have been shown to exhibit moderate to high fluorescence quantum yields, and their potential application as invisible ink dyes has been demonstrated (Bogza et al., 2018).
Liquid-Crystalline Complexes
Research has been conducted on novel supramolecular liquid-crystalline complexes derived from thieno[3,2-b]thiophene-2-carboxylic acids, which might have implications for the derivatives of 4H-thieno[3,2-c]chromene-2-carboxylic acid (Tso et al., 1998).
Molecular and Electronic Structures
The molecular and electronic structures of thieno[3,4-b]thiophene-2-carboxylic acid and related compounds have been studied, providing insights into the properties of the thieno[3,2-c]chromene derivatives (Buemi, 1989).
Photochemical Synthesis and Properties
A study on the photochemical synthesis of 4H-thieno[3,2-c]chromene and its optical properties reveals the potential of these compounds in covert marking pigments. This suggests diverse applications for 4H-thieno[3,2-c]chromene-2-carboxylic acid in materials science (Ulyankin et al., 2021).
Mechanism of Action
Target of Action
4H-thieno[3,2-c]thiochromene-2-carboxylic acid is a derivative of 4H-thieno[3,2-c]chromene . These compounds are known to have significant biological activity, including anti-inflammatory, antiallergic, analgesic, antiparkinsonian, antibacterial, antifungal, and mucolytic effects . They are also used in the treatment of diabetes, hyperlipidemia, cancer, and symptoms associated with menopause . .
Mode of Action
It is known that electrophilic substitution in 4h-thieno[3,2-c]chromene-2-carbaldehyde, a related compound, occurs at the c-8 atom . This could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
Given the wide range of biological activities associated with 4h-thieno[3,2-c]chromene derivatives , it is likely that multiple pathways are involved.
Result of Action
A related compound, 4-methoxy-4h-thieno[3,2-c]chromene-2-carbaldehyde, has been found to possess high antiulcer activity . This suggests that this compound may have similar effects.
properties
IUPAC Name |
4H-thieno[3,2-c]thiochromene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2S2/c13-12(14)10-5-7-6-15-9-4-2-1-3-8(9)11(7)16-10/h1-5H,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLNPJCJIWZKMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3S1)SC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001225233 | |
Record name | 4H-Thieno[3,2-c][1]benzothiopyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001225233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26268-05-3 | |
Record name | 4H-Thieno[3,2-c][1]benzothiopyran-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26268-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-Thieno[3,2-c][1]benzothiopyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001225233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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